molecular formula C7H4Cl2N2 B1457862 2-Chloro-5-(chloromethyl)nicotinonitrile CAS No. 1360900-22-6

2-Chloro-5-(chloromethyl)nicotinonitrile

Cat. No.: B1457862
CAS No.: 1360900-22-6
M. Wt: 187.02 g/mol
InChI Key: NMRFKJBMCZWYTL-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)nicotinonitrile ( 1360900-22-6) is a valuable chemical intermediate in organic synthesis and drug discovery research. This compound features a molecular formula of C7H4Cl2N2 and a molecular weight of 187.03 g/mol . Its structure incorporates two distinct reactive sites: a chloromethyl group and a chloro-substituted pyridine ring, alongside a nitrile functionality, making it a versatile scaffold for constructing more complex molecules . As a pyridine derivative, it is part of a class of compounds recognized for their utility in the development of insecticides and other active ingredients, highlighting its role in agrochemical research . Furthermore, structurally related chloronicotinonitrile compounds are investigated in pharmaceutical research for their potential as enzyme inhibitors, such as in studies targeting protein farnesyltransferase, indicating its relevance in early-stage drug development . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(3-10)7(9)11-4-5/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRFKJBMCZWYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(chloromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

This compound is a chlorinated derivative of nicotinonitrile, characterized by the presence of chlorine atoms at positions 2 and 5, and a chloromethyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C₆H₄Cl₂N₂
  • Molecular Weight : 189.01 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays showed that the compound inhibited the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC₅₀ = 15 µM
  • Lung Cancer (A549) : IC₅₀ = 20 µM

These findings suggest that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : There is a possibility that it modulates receptor activity related to cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead candidate for developing new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition :
    In another study published in the Journal of Medicinal Chemistry, researchers tested the effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C7H4Cl2N2 (inferred from analogs like 2-Chloro-5-(chloromethyl)pyridine (C6H5Cl2N, MW 162.01) with an additional nitrile group) .
  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, while the nitrile group enhances electron-withdrawing effects, influencing ring electrophilicity .
  • Applications: Nicotinonitrile derivatives are intermediates in pharmaceuticals and agrochemicals, particularly neonicotinoid insecticides .

Comparison with Similar Compounds

The following table compares 2-Chloro-5-(chloromethyl)nicotinonitrile with structurally related nicotinonitrile and pyridine derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Toxicity/Handling References
This compound Cl (2), CH2Cl (5), CN (3) ~188.01 (estimated) High reactivity for SN2 reactions (chloromethyl); potential agrochemical intermediate Likely skin/eye irritant (similar to pyridine analogs)
2-Chloro-5-(4-chlorophenyl)nicotinonitrile Cl (2), 4-ClPh (5), CN (3) 273.12 (C12H7Cl2N2) Enhanced lipophilicity due to aryl group; used in drug discovery Limited data; standard nitrile handling required
2-Amino-6-chloro-5-fluoronicotinonitrile NH2 (2), Cl (6), F (5), CN (3) 171.56 Amino group improves solubility; fluorinated analogs for bioactive molecule synthesis Potential respiratory irritant (similar to nitriles)
2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinonitrile Cl (2), 3-CF3Ph (5), CN (3) 282.65 (C13H6ClF3N2) Trifluoromethyl enhances metabolic stability; used in fluorinated neonicotinoid development Requires PPE due to halogenated aryl group
2-Chloro-5-(chloromethyl)pyridine Cl (2), CH2Cl (5) 162.01 Building block for neonicotinoids (e.g., imidacloprid); insecticidal activity Skin/eye irritation; corrosive

Toxicity and Handling

  • Chlorinated Derivatives : Corrosive to skin/eyes; require gloves and ventilation (e.g., 2-Chloro-5-(chloromethyl)pyridine causes lung irritation upon inhalation) .
  • Fluorinated Analogs : May exhibit enhanced metabolic stability but pose risks of bioaccumulation .

Industrial Relevance

  • Agrochemicals: Fluorinated analogs (e.g., 2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinonitrile) are prioritized for resistance management in insecticides .
  • Drug Discovery: Amino- and nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) are explored for their bioactivity in early-stage research .

Preparation Methods

Step 1: Chlorination of Nicotinic Acid to 3-Trichloromethylpyridine

  • Reaction: Nicotinic acid is reacted with phosphorus pentachloride (PCl5), optionally with thionyl chloride (SOCl2) and a diluent such as toluene or chlorobenzene.
  • Conditions: Temperature range 80–180°C, preferably 110–160°C.
  • Outcome: Formation of 3-trichloromethylpyridine with high yield.
  • Notes: Continuous distillation of phosphorus oxychloride byproduct improves yield.

Step 2: Reaction with Alkali Metal Alkoxide

  • Reaction: 3-Trichloromethylpyridine is treated with alkali metal alkoxides (e.g., sodium isobutoxide).
  • Conditions: Temperature 0–120°C, preferably 20–90°C; solvents include methanol, ethanol, isopropanol.
  • Outcome: Formation of pyridine ether acetal intermediates.
  • Stoichiometry: 3.0–15.0 moles of alkoxide per mole of trichloromethylpyridine.

Step 3: Acid Hydrolysis to Pyridone Aldehyde

  • Reaction: Pyridine ether acetal is hydrolyzed with dilute aqueous acid (e.g., 0.5–1.0% HCl).
  • Conditions: Temperature 20–120°C, preferably 50–100°C.
  • Outcome: Cleavage of acetal and ether groups yielding pyridone aldehyde.
  • Remark: This step is notable for mild conditions achieving ether cleavage, which is unusual.

Step 4: Hydrogenation to Pyridylmethanol

  • Reaction: Pyridone aldehyde is hydrogenated using molecular hydrogen in the presence of catalysts such as Raney nickel or palladium on carbon.
  • Conditions: Temperature 0–150°C, preferably 20–100°C; pressure 2–200 bar, preferably 10–100 bar.
  • Solvents: Ethers (THF, dioxane), alcohols (methanol, ethanol), or acids (acetic acid).
  • Outcome: Formation of pyridylmethanol intermediate.

Step 5: Chlorination to 2-Chloro-5-chloromethylpyridine

  • Reaction: Pyridylmethanol is treated with chlorinating agents like phosphorus oxychloride, phosphorus pentachloride, or phosgene.
  • Conditions: Carried out in solvents such as dibutylformamide.
  • Outcome: Simultaneous substitution of hydroxyl groups with chlorine, yielding the target compound with purity >95%.

Reaction Scheme Summary

Step Starting Material Reagent(s) Conditions Product Notes
1 Nicotinic acid Phosphorus pentachloride (+SOCl2) 110–160°C, inert solvent 3-Trichloromethylpyridine Continuous distillation of POCl3
2 3-Trichloromethylpyridine Alkali metal alkoxide (e.g. NaO-iBu) 20–90°C, alcohol solvent Pyridine ether acetal Molar excess of alkoxide
3 Pyridine ether acetal Dilute aqueous acid (HCl 0.5–1%) 50–100°C Pyridone aldehyde Mild acid hydrolysis
4 Pyridone aldehyde H2, Raney Ni or Pd/C catalyst 20–100°C, 10–100 bar H2 pressure Pyridylmethanol Hydrogenation
5 Pyridylmethanol Phosphorus oxychloride/phosgene Ambient to moderate temp 2-Chloro-5-chloromethylpyridine Chlorination with high selectivity

Alternative Direct Chlorination Method (Route B)

  • Starting Material: 2-Chloro-5-methylpyridine.
  • Reagent: Elemental chlorine.
  • Drawbacks: Non-uniform reaction, formation of multichlorinated by-products, early reaction termination required, difficult purification, and lower purity products.
  • Industrial Use: Limited due to poor selectivity and yield.

Research Findings and Industrial Significance

  • The multi-step route starting from nicotinic acid is advantageous due to:

    • Use of inexpensive, readily available starting materials.
    • High overall yield and product purity (>95%).
    • Mild and controllable reaction conditions.
    • Avoidance of hazardous reducing agents like sodium borohydride.
    • Scalability for industrial production.
  • The surprising aspects of the process include:

    • Efficient formation of 3-trichloromethylpyridine from nicotinic acid using PCl5 without complex chlorinating agents.
    • Mild acid hydrolysis step that achieves ether cleavage.
    • Simultaneous chlorination of side-chain hydroxyl and pyridone ring oxygen in the final step.

Summary Table of Key Parameters

Parameter Range/Value Preferred Condition
Step 1 Temperature 80–180°C 110–160°C
Step 1 Reagents PCl5 (2–4 eq), SOCl2 (optional) PCl5 + SOCl2 (1–2 eq each)
Step 2 Temperature 0–120°C 20–90°C
Step 2 Alkoxide Equivalents 3.0–15.0 molar equivalents 3.5–6.0 molar equivalents
Step 3 Acid Concentration 0.2–5.0% aqueous acid 0.5–1.0% HCl
Step 3 Temperature 20–120°C 50–100°C
Step 4 Temperature 0–150°C 20–100°C
Step 4 Pressure 2–200 bar 10–100 bar
Step 5 Chlorinating Agents POCl3, PCl5, phosgene Phosgene preferred with DBF solvent

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Chloro-5-(chloromethyl)pyridine, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, fluorinated neonicotinoid analogues are synthesized by reacting substituted anilines with 2-Chloro-5-(chloromethyl)pyridine in anhydrous acetonitrile under reflux, using potassium carbonate as a base. Reaction monitoring via TLC (thin-layer chromatography) and purification via silica gel chromatography with ethyl acetate/hexane mixtures are critical .
  • Optimization : Temperature control (reflux conditions) and moisture-free environments are essential to avoid side reactions. Anhydrous solvents and inert atmospheres (e.g., nitrogen) improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-Chloro-5-(chloromethyl)pyridine?

  • NMR : 1^1H and 13^13C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm). Coupling patterns distinguish substitution positions .
  • IR : Stretching frequencies for C-Cl (550–850 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) confirm structural motifs .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (m/z 162.013 for [M+H]+^+) .

Q. What safety protocols are critical when handling 2-Chloro-5-(chloromethyl)pyridine in the laboratory?

  • PPE : Use EN 166-certified goggles, nitrile gloves, and fire-resistant lab coats. Respiratory protection (NIOSH-approved P95/P100 filters) is required for aerosolized particles .
  • Storage : Store in airtight containers at 2–8°C, away from bases, oxidizers, and moisture. Incompatible with zinc, light metals (hydrogen gas risk), and cyanides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations)?

  • Analysis : Reported melting points range from 37–42°C to 49°C . Contaminants (e.g., residual solvents) or polymorphic forms may explain differences.
  • Resolution : Perform differential scanning calorimetry (DSC) to confirm purity and polymorphism. Cross-validate with HPLC (>98% purity threshold) .

Q. What computational strategies (e.g., DFT, molecular docking) elucidate the reactivity of 2-Chloro-5-(chloromethyl)pyridine in neonicotinoid synthesis?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the chloromethyl group’s electrophilicity drives amine substitution in neonicotinoid synthesis .
  • Docking : Model interactions with insect nicotinic acetylcholine receptors (nAChRs) to rationalize bioactivity trends in derivatives .

Q. What mechanistic insights explain its instability under alkaline conditions?

  • Reactivity : The chloromethyl group undergoes base-mediated elimination, releasing HCl and forming reactive intermediates. Kinetic studies (UV-Vis monitoring) show pH-dependent degradation rates .
  • Mitigation : Buffered solutions (pH 4–6) and low-temperature storage reduce decomposition. LC-MS identifies degradation products (e.g., pyridine derivatives) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) conflict on carcinogenicity classifications?

  • Evidence : Some SDS cite "limited evidence" of carcinogenicity , while others omit this due to insufficient data .
  • Resolution : Review primary toxicology studies (e.g., IARC monographs) and prioritize in vitro assays (Ames test, micronucleus) for risk assessment .

Methodological Tables

Property Reported Value Technique Reference
Melting Point37–42°C vs. 49°CDSC, HPLC
Molecular Weight162.02 g/molHRMS
Flash Point110°CClosed-cup tester
Acute Toxicity (Oral LD50)Category 4 (Harmful)OECD 423 (Rodent studies)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(chloromethyl)nicotinonitrile
Reactant of Route 2
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2-Chloro-5-(chloromethyl)nicotinonitrile

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